

# An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Amino-4,5-difluorophenyl)methanol

Cat. No.: B1323463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2-Amino-4,5-difluorophenyl)methanol** is a fluorinated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **(2-Amino-4,5-difluorophenyl)methanol**, serving as a valuable resource for researchers in the pharmaceutical sciences.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **(2-Amino-4,5-difluorophenyl)methanol** is presented below. It is important to note that while some properties have been computationally predicted, experimental data for others, such as melting and boiling points, remain limited in publicly available literature.

Table 1: Chemical and Physical Properties of **(2-Amino-4,5-difluorophenyl)methanol**

Property	Value	Source
IUPAC Name	(2-Amino-4,5-difluorophenyl)methanol	[1][2]
CAS Number	748805-87-0	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO	[3]
Molecular Weight	159.13 g/mol	[1][3]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
XLogP3	1.1	[3]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	1	
Exact Mass	159.04958 Da	[3]

## Synthesis

The primary synthetic route to **(2-Amino-4,5-difluorophenyl)methanol** involves the reduction of a suitable precursor, such as 2-amino-4,5-difluorobenzoic acid or its corresponding aldehyde. While specific, detailed experimental protocols for this exact compound are not readily available in peer-reviewed literature, a general methodology can be inferred from standard organic chemistry practices.

## General Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid

This protocol describes a plausible method for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol**.

Materials:

- 2-Amino-4,5-difluorobenzoic acid
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or other suitable reducing agent
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous solution of sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) for drying
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

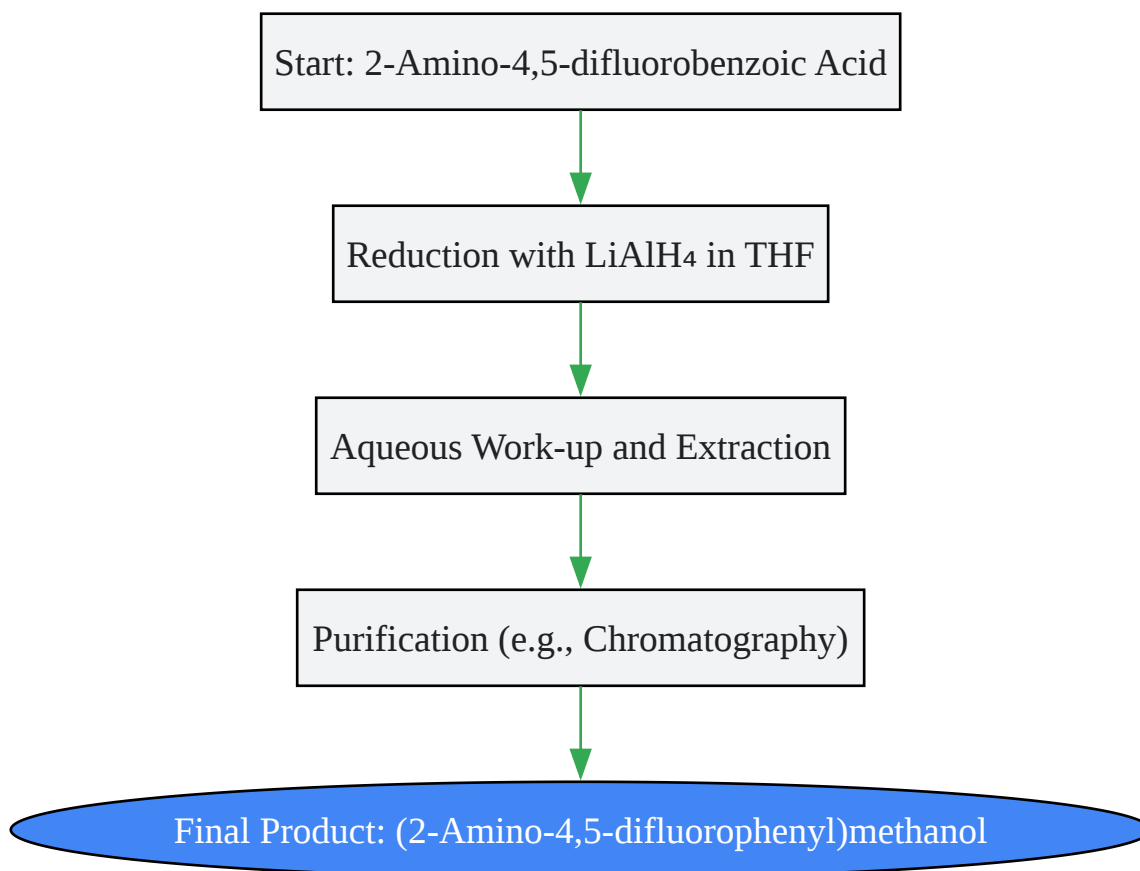
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.

- **Addition of Starting Material:** Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous THF. Add this solution dropwise to the stirred suspension of  $\text{LiAlH}_4$  at 0 °C (using an ice bath).
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess  $\text{LiAlH}_4$  by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- **Work-up:** Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates.
- **Extraction:** Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure **(2-Amino-4,5-difluorophenyl)methanol**.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the target compound.

## Spectral Data

While specific spectra for **(2-Amino-4,5-difluorophenyl)methanol** are not widely published, the expected spectral characteristics can be predicted based on its structure.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons ( $-\text{CH}_2\text{OH}$ ), the hydroxyl proton ( $-\text{OH}$ ), and the amine protons ( $-\text{NH}_2$ ). The aromatic signals will exhibit splitting patterns influenced by the fluorine substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). A signal for the benzylic carbon will also be present.

- **IR Spectroscopy:** The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500  $\text{cm}^{-1}$ ), the O-H stretching of the alcohol (a broad band around 3200-3600  $\text{cm}^{-1}$ ), C-F stretching (around 1000-1400  $\text{cm}^{-1}$ ), and C-N and C-O stretching vibrations.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.13 g/mol ).

## Applications in Drug Development and Research

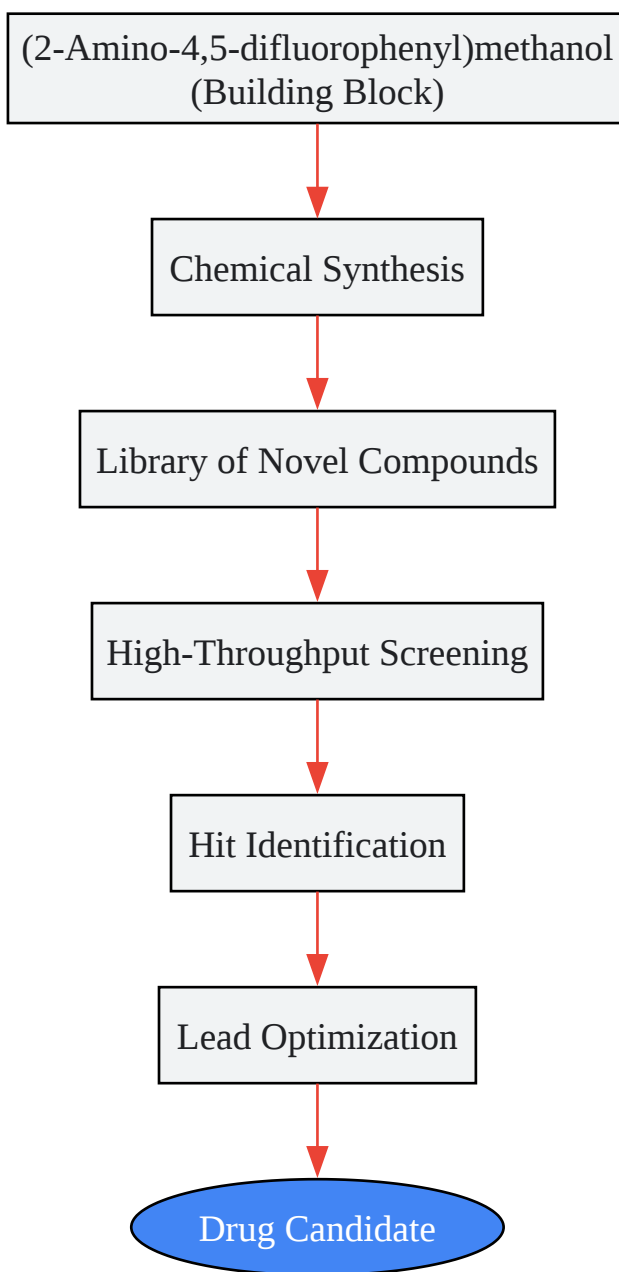
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa values, which can positively impact a drug's efficacy and pharmacokinetics.

While specific biological activities for **(2-Amino-4,5-difluorophenyl)methanol** have not been extensively reported, its structural motif suggests potential for its use as a key intermediate in the synthesis of a variety of biologically active molecules. Substituted benzylamines are a common feature in many pharmacologically active compounds.

### Potential Research Applications:

- **Scaffold for Library Synthesis:** This compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities.
- **Fragment-Based Drug Discovery:** As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds.
- **Probing Structure-Activity Relationships (SAR):** The difluoro substitution pattern provides a unique electronic and steric environment that can be exploited in SAR studies to understand drug-target interactions.

### Signaling Pathway Relationship:



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 748805-87-0[(2-Amino-4,5-difluorophenyl)methanol]BLD Pharm [bldpharm.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. PubChemLite - (2-amino-4,5-difluorophenyl)methanol (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)